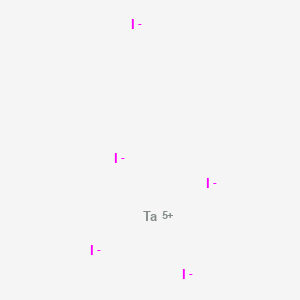

Tantalum iodide

説明

Synthesis Analysis

The synthesis of tantalum compounds involves various methods including sol-gel techniques, chemical vapor deposition, and solvothermal reactions. For example, tantalum(V) oxide (Ta2O5) powders were synthesized by a solvothermal reaction of tantalum pentabutoxide in toluene at different temperatures in the presence of water, demonstrating the versatility of synthesis approaches for tantalum compounds (Kominami et al., 2001).

Molecular Structure Analysis

The molecular structure of tantalum compounds can vary widely depending on the synthesis conditions and the specific compounds formed. For instance, tantalum nitride nanoparticles exhibit structures ranging from hexagonal to cubic phases, influenced by synthesis temperature and the presence of ammonia or urea as nitrogen sources (Gao et al., 2011).

Chemical Reactions and Properties

Tantalum compounds engage in a variety of chemical reactions, demonstrating rich chemistry. For example, the reaction of tantalum compounds with azides has been explored, leading to the synthesis of new tantalum compounds containing ancillary azido ligands, showcasing tantalum's ability to form compounds with nitrogen-rich ligands (Huang et al., 2014).

Physical Properties Analysis

The physical properties of tantalum compounds, such as phase structure and thermal stability, are key to their applications. Tantalum nanoparticles synthesized from bulk tantalum by hydrogen arc plasma method showed strong ultraviolet absorption and were found to consist of tantalum and hexagonal δ-TaO nanoparticles, indicating the importance of synthesis method on the physical properties of the resulting compounds (Wang et al., 2004).

Chemical Properties Analysis

The chemical properties of tantalum compounds, such as reactivity with other compounds and stability, are crucial for their use in catalysis and materials science. For instance, tantalum complexes with all nitrogen coordination sphere have shown interesting reactivity patterns, including the synthesis of novel mixed amido-/imido-/guanidinato-complexes of tantalum, highlighting tantalum's versatility in forming complex chemical structures (Baunemann et al., 2005).

科学的研究の応用

Preparation and X-Ray Study of Tantalum Halides :

- Tantalum penta-iodide crystallizes in the orthorhombic system and has been characterized for its density and x-ray properties, crucial for material science applications (Rolsten, 1958).

Semiconductors for Solar Water Splitting :

- Tantalum-based semiconductors, including tantalum oxide and tantalates, are significant in solar water splitting, converting solar energy into chemical energy, and generating hydrogen (Zhang, Zhang, & Gong, 2014).

Chemical Mechanical Planarization in Electronics :

- Tantalum is used in electronics as a diffusion barrier and adhesion promoter. Its interaction with various chemical solutions is critical in semiconductor fabrication (Kuiry, Seal, Fei, Ramsdell, Desai, Li, Babu, & Wood, 2003).

Orthopedic Surgery Applications :

- Porous tantalum shows promising applications in orthopedic surgery due to its biocompatibility and bone integration properties (Levine, Sporer, Poggie, Della Valle, & Jacobs, 2006).

CT Imaging with Tantalum Oxide Nanoparticles :

- Tantalum oxide nanoparticles, due to their size and solubility, are effective in intravenous injections for CT imaging, offering better resolution than traditional iodine-based agents (Bonitatibus, Torres, Goddard, Fitzgerald, & Kulkarni, 2010).

Solar Water Splitting with Modified Tantalum Nitride :

- Tantalum nitride (Ta3N5), when modified, functions effectively as an O2 evolution photocatalyst in water-splitting systems under visible light (Tabata, Maeda, Higashi, Lu, Takata, Abe, & Domen, 2010).

Safety And Hazards

将来の方向性

Transparent electrode techniques for semitransparent and tandem perovskite solar cells are a promising future direction . The status and progress of perovskite-based tandem solar cells development, while focusing on the transparent electrode approaches and techniques, are being summarized . Future directions and challenges of transparent electrodes for semitransparent and tandem perovskite-based photovoltaics are also being discussed .

特性

IUPAC Name |

tantalum(5+);pentaiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5HI.Ta/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISXNQITXACHNJ-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[I-].[I-].[I-].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TaI5, I5Ta | |

| Record name | tantalum(V) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tantalum(V)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.4702 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tantalum iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tantalum iodide | |

CAS RN |

14693-81-3 | |

| Record name | Tantalum iodide (TaI5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14693-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum iodide (TaI5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014693813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum iodide (TaI5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum pentaiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。